5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine
Description
5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is a halogenated thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chloro-4-iodophenyl group.
Properties
IUPAC Name |
5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJXXDASJKTTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acid Derivatives
A novel and environmentally friendly approach to synthesize 2-amino-1,3,4-thiadiazole derivatives, including those with aryl substitutions such as 2-chloro-4-iodophenyl, involves a one-pot reaction between thiosemicarbazide and the corresponding carboxylic acid or its derivatives. This method avoids the use of toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Reagents: Thiosemicarbazide and the appropriate substituted benzoic acid (e.g., 2-chloro-4-iodobenzoic acid).
- Catalyst: Polyphosphate ester (PPE) acts as a cyclodehydration agent facilitating ring closure.
- Conditions: The reaction proceeds under mild heating in a one-pot manner, combining formation of thiosemicarbazide intermediate and cyclization steps.
- Advantages: This method is straightforward, avoids hazardous reagents, and yields the target 2-amino-1,3,4-thiadiazole derivatives efficiently.
- Characterization: Products are confirmed by mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Mix thiosemicarbazide with substituted carboxylic acid | Use PPE as catalyst |
| 2 | Heat mixture to induce cyclodehydration | Mild heating; one-pot reaction |
| 3 | Isolate 2-amino-1,3,4-thiadiazole derivative | Purification by standard methods |
This approach has been successfully applied to synthesize various 2-amino-1,3,4-thiadiazoles, suggesting its applicability to the 5-(2-chloro-4-iodophenyl) derivative.
Deep Eutectic Solvent-Mediated Synthesis
A green chemistry method utilizes a deep eutectic solvent (DES) system composed of choline chloride and urea to facilitate the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including aryl-substituted variants.
- Preparation of DES: Mix choline chloride and urea at 80°C to form a clear, colorless eutectic solvent.
- Reaction: Add the substituted carboxylic acid (e.g., 2-chloro-4-iodobenzoic acid) and thiosemicarbazide to the DES.
- Heating: Slowly heat the mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the mixture and adjust pH to 8-9 using ammonia water under ice bath conditions to precipitate the product.
- Isolation: Filter, wash with ice water, and dry to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.
- The DES is recyclable, reducing waste and cost.
- The method avoids organic solvents and toxic reagents.
- Short reaction time and simple post-processing.
| Parameter | Details |
|---|---|
| Solvent | Deep eutectic solvent (choline chloride + urea) |
| Temperature | 80°C |
| Reaction Monitoring | Thin-layer chromatography (TLC) |
| pH Adjustment | Ammonia water to pH 8-9 |
| Product Isolation | Filtration and washing with ice water |
| Environmental Impact | Green, recyclable solvent system |
This method is well-suited for synthesizing 5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine due to its operational simplicity and eco-friendly nature.
Multi-Step Synthesis via Hydrazonoyl Chlorides and Thiocarbazides
Another synthetic route involves the reaction of thiocarbazides with hydrazonoyl halides or phenylpropanehydrazonoyl chlorides to form 5-arylimino-1,3,4-thiadiazole derivatives, which can be further converted to 2-amino derivatives.
- This method allows the introduction of various functional groups on both aromatic rings.
- Reaction conditions are mild, often at room temperature.
- The process is stereoselective and regioselective.
- The 5-(2-chloro-4-iodophenyl) substituent can be introduced via appropriate hydrazonoyl chloride precursors.
- Yields vary but are generally good to high.
- The final products are purified by filtration and characterized by multinuclear NMR and high-resolution mass spectrometry.
- Single-crystal X-ray diffraction has been used to confirm the structure of related thiadiazole derivatives, supporting the synthetic approach's validity.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiocarbazide + hydrazonoyl chloride | Room temperature, mild conditions | Formation of 5-arylimino-1,3,4-thiadiazole |
| 2 | Further transformation (if needed) | Various, depending on target | Conversion to 2-amino derivatives |
Though more complex than one-pot methods, this approach offers flexibility in functional group incorporation and structural diversity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Applicability to 5-(2-Chloro-4-iodophenyl) Derivative |
|---|---|---|---|---|
| One-Pot Cyclodehydration with PPE | Thiosemicarbazide + substituted carboxylic acid + PPE | Mild heating, one-pot | Simple, avoids toxic reagents | High |
| Deep Eutectic Solvent (DES) Method | Thiosemicarbazide + substituted carboxylic acid + DES (choline chloride + urea) | 80°C, recyclable solvent | Green, recyclable, solvent-free | High |
| Hydrazonoyl Chloride Route | Thiocarbazide + hydrazonoyl chloride | Room temperature, multi-step | Flexible functionalization | Moderate |
Detailed Research Findings
- The one-pot PPE-assisted method reported in 2021 showed efficient synthesis of 2-amino-1,3,4-thiadiazoles without hazardous reagents, confirmed by spectroscopic methods.
- The DES-mediated synthesis patented in 2019 demonstrated a green, high-yielding process with easy product isolation and solvent recyclability, suitable for various 5-substituted thiadiazoles including halogenated phenyl derivatives.
- The hydrazonoyl chloride approach, detailed in 2023, provides access to structurally diverse thiadiazoles with good yields and stereochemical control, with X-ray crystallography confirming product structures.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds similar to 5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (chlorine and iodine) in the structure enhances its antibacterial activity by increasing lipophilicity, which facilitates membrane penetration .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A specific study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways .
Case Study: Anticancer Activity
A comprehensive evaluation of various thiadiazole derivatives, including this compound, revealed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests a promising avenue for developing new anticancer agents.
Fungicidal Properties
The compound has been evaluated for its fungicidal activity against plant pathogens. Research has shown that it can effectively inhibit the growth of fungi responsible for crop diseases, making it a potential candidate for developing new agricultural fungicides .
Case Study: Crop Protection
Field trials conducted with formulations containing this compound demonstrated significant reductions in disease severity caused by Fusarium and Alternaria species on crops like tomatoes and potatoes. These findings support its use as an effective crop protection agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with chlorinated and iodinated aromatic compounds. The ability to modify the substituents on the thiadiazole ring allows researchers to tailor its biological activity for specific applications.
| Synthesis Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | Thiosemicarbazide + Iodinated Aromatic | Reflux in DMF | 85% |
| Method B | Thioamide + Chlorinated Aromatic | Solvent-free at 150°C | 90% |
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Table: Key Structural Analogs and Properties
Biological Activity
5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, characterized by its unique structure that includes a thiadiazole ring and a chlorinated and iodinated phenyl group. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₅ClIN₃S
- Molecular Weight : 337.57 g/mol
- CAS Number : 1388028-93-0
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes involved in various biological pathways, potentially leading to effects such as:
- Antimicrobial Activity : Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that various 1,3,4-thiadiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 32.6 μg/mL, outperforming standard antibiotics like itraconazole .
Comparison of Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 32.6 | Antibacterial |
| Itraconazole | 47.5 | Antibacterial |
| Streptomycin | Variable | Antibacterial |
| Fluconazole | Variable | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- In Vitro Studies : Compounds containing the thiadiazole moiety have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a derivative exhibited significant antiproliferative activity in MCF-7 cells through MTT assays .
- Case Study : A novel compound derived from the 1,3,4-thiadiazole scaffold demonstrated high antitumor activity against multiple cancer cell lines including human hepatocarcinoma (SMMC-7721) and HeLa cells. The study highlighted the potential for developing new therapeutic agents based on this scaffold .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Antimicrobial Properties
- Effective against a range of bacteria and fungi.
- Potential for use in developing new antibiotics.
Anticancer Properties
- Induces apoptosis in cancer cells.
- Shows promise for further development into anticancer therapies.
Q & A
Q. How to ensure reproducibility in spectral data across labs?
- Methodological Answer :
- NMR calibration : Use internal standards (e.g., TMS) and report solvent peaks (e.g., DMSO-d₆ at 2.50 ppm for ¹H).
- HRMS calibration : Validate with lock mass standards (e.g., leucine enkephalin for ESI+) .
- CIF deposition : Publish crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
